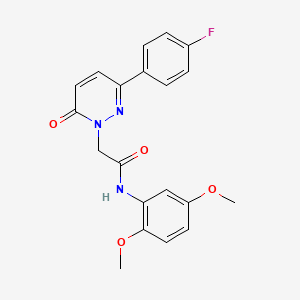

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2,5-Dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative featuring a 2,5-dimethoxyphenyl group and a 4-fluorophenyl substituent. This compound belongs to a class of molecules designed to modulate enzyme activity, particularly in pathways involving kinases, phosphatases, or prostaglandin synthases. Its structural core—a pyridazinone ring conjugated with an acetamide linker—provides a scaffold for interactions with biological targets, as seen in analogs like JNK inhibitor VIII () and PRMT5 inhibitors (). The 4-fluorophenyl group enhances lipophilicity and may influence binding affinity compared to chloro or methoxy variants ().

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXLGLJAVXRHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a biphenyl core with a fluorophenyl-substituted pyridazinone moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazinone ring and subsequent acetamide derivatization.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, it has been shown to increase reactive oxygen species (ROS) levels in treated cells, contributing to its cytotoxic effects.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has shown promise as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription.

Case Studies and Experimental Results

-

In Vitro Studies : In a series of experiments, this compound was tested against breast and colon cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.

Cell Line IC50 (µM) Apoptosis Induction (%) MCF-7 (Breast) 3.5 45 HCT116 (Colon) 4.0 50 - Molecular Docking Studies : Computational analyses suggest strong binding affinity to the active site of topoisomerase II, supporting the experimental findings regarding its inhibitory potential.

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance hydrogen bonding compared to chloro or methoxy groups, improving target affinity .

- Core Flexibility: Pyridazinone derivatives exhibit broader enzyme inhibition profiles (e.g., PRMT5, kinases) than rigid benzothiazoles, which are more target-specific .

- Synthetic Feasibility: Acid chloride coupling (as in ) is a robust method for pyridazinone-acetamide synthesis, enabling rapid analog generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.